2',3'-Dichloro-5'-fluorophenacyl bromide
Description
2',3'-Dichloro-5'-fluorophenacyl bromide is a halogenated aromatic compound featuring a phenacyl backbone substituted with two chlorine atoms at the 2' and 3' positions, a fluorine atom at the 5' position, and a bromine atom at the α-carbon of the acetyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in radiopharmaceutical labeling and the preparation of bioactive molecules. Its structure combines electron-withdrawing halogens (Cl, F) and a reactive bromine, making it suitable for nucleophilic substitution reactions and cross-coupling methodologies .
Properties
IUPAC Name |
2-bromo-1-(2,3-dichloro-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-7(13)5-1-4(12)2-6(10)8(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLVJWKPKYMMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Phenacyl Derivatives
Method Overview:
This approach involves the selective halogenation of phenacyl compounds, typically starting from phenacyl precursors, to introduce chlorine and fluorine substituents at specific positions on the aromatic ring.
- The phenacyl compound is subjected to chlorination and fluorination using halogenating agents such as N-bromosuccinimide (NBS) or other halogen sources under controlled conditions.
- The halogenation is often performed in solvents like acetonitrile or toluene, with catalysts such as p-toluenesulfonic acid or aluminum chloride to enhance selectivity.
- A study reports that NBS in acetonitrile at elevated temperatures (around 80°C) can facilitate selective fluorination and chlorination on phenacyl derivatives, yielding halogenated phenacyl compounds with high selectivity and yields up to 40%.
Method Overview:
The introduction of bromine at the 2'-position of the phenacyl group is typically achieved via electrophilic bromination of the halogenated phenacyl intermediates.
- Bromination is carried out using N-bromosuccinimide (NBS) in solvents such as acetonitrile or tert-butyl methyl ether.
- Reaction conditions vary from room temperature to reflux, with reaction times from 2 to 6 hours depending on the desired yield and selectivity.
- A notable method involves refluxing the halogenated phenacyl compound with NBS in acetonitrile at 80°C, achieving yields as high as 40-50%.
- Alternatively, bromination in toluene with p-toluenesulfonic acid at 80°C can produce yields up to 85%, especially on a large scale, with reaction times around 4 hours.
Alternative Synthetic Routes
- Oxone (potassium peroxymonosulfate) in combination with ammonium bromide in methanol has been used for oxidative bromination, producing the target compound with yields around 85%.
- This method offers a greener alternative with mild conditions and high efficiency.
- Large-scale bromination involves the use of aluminum chloride in tert-butyl methyl ether at 0°C, followed by bromination with NBS at controlled temperatures, providing yields of approximately 80%.
Data Summary Table: Preparation Methods of 2',3'-Dichloro-5'-fluorophenacyl bromide
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| NBS in acetonitrile | N-bromosuccinimide, acetonitrile | 80°C, 3-5 hours | 24-40% | Suitable for small-scale, high purity |
| NBS in toluene with p-toluenesulfonic acid | NBS, toluene, p-TSA | 80°C, 4 hours | 85% | Large-scale, high yield |
| Oxone with ammonium bromide | Oxone, NH4Br, methanol | Reflux, 2 hours | 85% | Green chemistry approach |
| Aluminum chloride in tert-butyl methyl ether | AlCl3, NBS | 0°C to room temp, 0.25 hours | 80% | Large-scale synthesis |
Chemical Reactions Analysis
Types of Reactions: 2',3'-Dichloro-5'-fluorophenacyl bromide undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding phenolic derivatives.
Reduction: Reduction reactions may lead to the formation of reduced phenacyl derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed, often in polar solvents.
Major Products Formed:
Oxidation Products: Phenolic derivatives and carboxylic acids.
Reduction Products: Reduced phenacyl derivatives.
Substitution Products: Substituted phenacyl bromides and aminophenacyl bromides.
Scientific Research Applications
2',3'-Dichloro-5'-fluorophenacyl bromide finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Potential use in drug discovery and development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2',3'-Dichloro-5'-fluorophenacyl bromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular parameters of 2',3'-dichloro-5'-fluorophenacyl bromide with analogs:
*Note: CAS 1803837-69-5 is listed in for a dibromo analog; the dichloro variant may require verification.
Key Observations:
- Halogen Diversity: The target compound’s dichloro-fluorine substitution contrasts with mono-halogenated analogs (e.g., 4-fluorophenacyl bromide), enhancing electron withdrawal and reactivity.
- Bromine Reactivity: The α-bromine in 2',3'-dichloro-5'-fluorophenacyl bromide facilitates nucleophilic displacement, unlike non-brominated analogs like 2',4'-dichloro-5'-fluoroacetophenone.
- Molecular Weight: Brominated derivatives (e.g., 330.38 g/mol) are heavier than non-brominated counterparts (e.g., 207.03 g/mol), impacting solubility and diffusion properties.
Physicochemical Properties
- Solubility : Brominated compounds (e.g., Sepantronium bromide) often exhibit moderate solubility in polar solvents like DMSO . The dichloro-fluorine substitution in the target compound likely reduces polarity, favoring organic solvents.
- Stability: Electron-withdrawing groups (Cl, F) enhance stability toward hydrolysis compared to non-halogenated phenacyl bromides.
Biological Activity
2',3'-Dichloro-5'-fluorophenacyl bromide is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological mechanisms, applications, and relevant research findings.
- Molecular Formula : C9H6BrCl2F
- CAS Number : 1806280-51-2
- Molecular Weight : 292.00 g/mol
The compound's structure includes multiple halogen substituents, which contribute to its reactivity and potential biological interactions.
2',3'-Dichloro-5'-fluorophenacyl bromide acts primarily as an electrophile, allowing it to interact with nucleophilic sites on various biomolecules such as proteins and nucleic acids. This interaction can lead to modifications that alter the function of these biomolecules, influencing cellular processes such as signaling pathways, gene expression, and enzyme activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 2',3'-dichloro-5'-fluorophenacyl bromide. In vitro evaluations have demonstrated significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, indicating potent antimicrobial effects.
- Minimum Bactericidal Concentration (MBC) : It also showed bactericidal activity, effectively killing bacteria at similar concentrations.
Additionally, the compound was found to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm mass .
Cytotoxicity Studies
Cytotoxicity assays revealed that 2',3'-dichloro-5'-fluorophenacyl bromide has low hemolytic activity (% lysis ranging from 3.23 to 15.22%) compared to Triton X-100, suggesting a favorable safety profile for further development. The compound demonstrated noncytotoxicity with IC50 values greater than 60 μM, indicating a selective action against target cells without harming normal cells .
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the compound's efficacy against a panel of pathogens.
- Results indicated synergistic effects when combined with other antibiotics, enhancing their antimicrobial activity.
-
Inhibition of DNA Gyrase and DHFR :
- The compound was tested as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), key enzymes involved in bacterial DNA replication and folate metabolism.
- IC50 values ranged from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, showcasing its potential as a therapeutic agent in antibiotic resistance scenarios .
Comparative Analysis with Similar Compounds
| Compound Name | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 2',3'-Dichloro-5'-fluorophenacyl bromide | 0.22 | <0.25 | High |
| Ciprofloxacin | Varies | Varies | Moderate |
| Ketoconazole | Varies | Varies | Low |
This table illustrates the comparative effectiveness of 2',3'-dichloro-5'-fluorophenacyl bromide against established antimicrobial agents.
Q & A
Q. How can researchers optimize the synthesis of 2',3'-dichloro-5'-fluorophenacyl bromide to achieve high yield and purity?
The synthesis typically involves bromination and fluorination of phenacyl precursors under controlled conditions. Key steps include:
- Using 3,5-difluorobenzyl alcohol as a starting material with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in ether at 25°C for 40 minutes .
- Ensuring precise temperature control (~10°C) during bromine addition to prevent side reactions, as seen in analogous brominated phenacyl compounds .
- Purification via column chromatography or recrystallization to isolate the product. Yield optimization may require adjusting stoichiometric ratios of halogens (Br₂, Cl₂) and catalysts (e.g., FeBr₃) .
Q. What analytical techniques are critical for confirming the structure and purity of 2',3'-dichloro-5'-fluorophenacyl bromide?
Methodological validation involves:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and electronic environments. For example, fluorine atoms induce distinct splitting patterns in ¹H NMR due to coupling (J ~8–12 Hz) .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₈H₄BrCl₂FO) and isotopic patterns .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and detect trace impurities from incomplete halogenation .
Advanced Research Questions
Q. How do the electronic effects of chlorine and fluorine substituents influence the reactivity of 2',3'-dichloro-5'-fluorophenacyl bromide in cross-coupling reactions?
The ortho-chlorine and para-fluorine substituents create an electron-deficient aromatic ring, enhancing susceptibility to nucleophilic substitution (SNAr). Key observations:
- Fluorine’s strong electron-withdrawing effect (−I) activates the ring for displacement of bromine by amines or thiols, as demonstrated in analogous compounds .
- Steric hindrance from ortho-chlorine may slow reactions but improves regioselectivity in multi-step syntheses .
- Computational studies (DFT) on similar systems suggest that fluorine stabilizes transition states via resonance effects, lowering activation energy by ~5–10 kcal/mol .
Q. What mechanisms underlie the compound’s role as a precursor in synthesizing fluorinated bioactive molecules?
The bromine atom serves as a leaving group in SN2 reactions, enabling:
- Drug candidate synthesis : Reaction with heterocyclic amines (e.g., pyridine) forms pyridinium salts, which undergo ylide formation for constructing trifluoromethylated pyridines—key motifs in kinase inhibitors .
- Probe development : Fluorine’s isotopic properties (¹⁹F NMR) allow tracking of metabolic pathways in vitro. For example, fluorinated phenacyl derivatives are used to study enzyme inhibition (IC₅₀ values < 1 µM in caspase-3 assays) .
Q. How can researchers resolve contradictions in reported reaction conditions for halogen exchange in similar compounds?
Discrepancies in bromination protocols (e.g., solvent choice, catalyst) require systematic analysis:
- Solvent effects : Dichloromethane (DCM) vs. ether impacts reaction rates due to polarity differences. DCM accelerates bromine diffusion but may promote side halogenation .
- Catalyst comparison : FeBr₃ vs. AlBr₃ alters regioselectivity. FeBr₃ favors para-substitution in electron-rich rings, while AlBr₃ enhances meta-bromination in electron-deficient systems .
- Controlled experiments with kinetic monitoring (e.g., in situ IR) can identify optimal conditions for reproducibility .
Methodological Challenges and Solutions
Q. What strategies mitigate toxicity risks during handling of 2',3'-dichloro-5'-fluorophenacyl bromide?
Safety protocols include:
- Ventilation : Use fume hoods to avoid inhalation of volatile bromine byproducts .
- Personal protective equipment (PPE) : Nitrile gloves and goggles to prevent dermal/ocular exposure, as the compound is a lachrymator .
- Waste disposal : Neutralization with 10% sodium thiosulfate to reduce bromine residues before incineration .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking simulations : Predict binding affinity to target proteins (e.g., COX-2) by modeling halogen bonds between chlorine/fluorine and active-site residues (e.g., Tyr355) .
- QSAR studies : Correlate substituent patterns (e.g., Cl/F ratio) with antibacterial activity (MIC values) to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
